7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde
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Overview
Description
7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde is a chemical compound belonging to the class of imidazo[1,5-a]pyridines. These compounds are known for their unique chemical structure and versatility, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Vilsmeier-Haack reaction, where a formylating agent is used to introduce the aldehyde group into the imidazo[1,5-a]pyridine core . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
6,8-Dichloroimidazo[1,2-a]pyridine: Similar in structure but differs in the position of chlorine atoms.
Imidazo[1,2-a]pyridine-6-carboxaldehyde: Another derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H4Cl2N2O |
---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
7,8-dichloroimidazo[1,5-a]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-12-4-11-6(3-13)8(12)7(5)10/h1-4H |
InChI Key |
CEIQBJZQAQBWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=C2C(=C1Cl)Cl)C=O |
Origin of Product |
United States |
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